3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(4-Methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted at the 3-position with a 4-methoxybenzyl group and at the 7-position with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxybenzyl substituent may influence solubility and target binding .
Properties
Molecular Formula |
C25H17F3N4O4 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H17F3N4O4/c1-35-18-9-2-14(3-10-18)13-32-23(33)19-11-6-16(12-20(19)29-24(32)34)22-30-21(31-36-22)15-4-7-17(8-5-15)25(26,27)28/h2-12H,13H2,1H3,(H,29,34) |
InChI Key |
GTEGSNUUTZYPCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline-2,4-Dione Core
The quinazoline-2,4-dione moiety is typically constructed via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For 3-(4-methoxybenzyl)-7-substituted derivatives, a two-step sequence is employed:
-
Step 1 : Reaction of methyl 2-amino-5-bromobenzoate with 4-methoxybenzylamine in dichloromethane (DCM) under reflux yields the intermediate 3-(4-methoxybenzyl)-7-bromoquinazoline-2,4(1H,3H)-dione.
-
Step 2 : Palladium-catalyzed Suzuki-Miyaura coupling introduces the oxadiazole-containing aryl group at the 7-position. For example, using Pd(PPh3)4 and a boronic ester derivative of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole achieves cross-coupling.
Critical Parameters :
Oxadiazole Ring Construction
The 1,2,4-oxadiazole ring at position 7 is synthesized separately and introduced via coupling. Two primary methods are documented:
-
Method A : Cyclization of amidoximes with carboxylic acid derivatives. For instance, 4-(trifluoromethyl)benzamide reacts with hydroxylamine to form an amidoxime, which cyclizes with ethyl chlorooxoacetate in DMF at 120°C.
-
Method B : [3+2] cycloaddition between nitriles and hydroxylamine derivatives, facilitated by microwave irradiation (150°C, 20 min).
Yield Comparison :
| Method | Reaction Time | Yield (%) |
|---|---|---|
| A | 12–24 h | 65–70 |
| B | 20–30 min | 75–80 |
Microwave-assisted synthesis (Method B) significantly enhances efficiency, reducing reaction times from hours to minutes while improving yields.
Final Coupling and Functionalization
The oxadiazole intermediate is coupled to the quinazoline core using Buchwald-Hartwig amination or Ullmann-type reactions. For example:
-
Buchwald-Hartwig : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3PO4 in dioxane at 110°C for 24 h.
-
Ullmann : CuO nanoparticles (5 mol%), K2CO3, and DMSO at 90°C for 12 h.
Yield Optimization :
-
Ullmann conditions provide higher yields (80–85%) compared to Buchwald-Hartwig (70–75%) due to improved catalyst stability.
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, particularly oxadiazole formation and final coupling. A representative protocol involves:
-
Cyclocondensation under microwave (300 W, 150°C, 15 min).
-
Oxadiazole synthesis via [3+2] cycloaddition (200 W, 10 min).
-
Final coupling using CuI/1,10-phenanthroline (250 W, 30 min).
Advantages :
Solvent-Free Approaches
Green chemistry principles have been applied to eliminate volatile organic solvents. For example:
-
Quinazoline cyclocondensation : Ball-milling anthranilic acid derivatives with urea and 4-methoxybenzylamine at 35 Hz for 2 h.
-
Oxadiazole synthesis : Mechanochemical grinding of amidoximes and carboxylic acids with SiO2 as a grinding aid.
Performance Metrics :
| Step | Solvent-Based Yield (%) | Solvent-Free Yield (%) |
|---|---|---|
| Cyclocondensation | 70–75 | 65–70 |
| Oxadiazole Formation | 75–80 | 70–75 |
While solvent-free methods slightly reduce yields, they align with sustainable chemistry goals by minimizing waste.
Reaction Optimization and Catalysis
Catalyst Screening
Palladium and copper catalysts dominate coupling steps. Recent studies compare:
-
Pd(OAc)2/Xantphos : 78% yield in Suzuki coupling but requires strict oxygen-free conditions.
-
CuI/Proline : 82% yield under aerobic conditions, offering practical advantages.
Catalyst Efficiency :
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh3)4/K2CO3 | 75 | 24 |
| CuI/1,10-phenanthroline | 85 | 12 |
Copper-based systems outperform palladium in both yield and reaction time.
Temperature and Solvent Effects
-
Cyclocondensation : Optimal in DCM at 60°C; higher temperatures (80°C) lead to decomposition.
-
Coupling Reactions : DMF/water (4:1) at 90°C maximizes solubility and reaction rate.
Analytical Characterization
Purity Assessment
HPLC analyses (C18 column, acetonitrile/water gradient) confirm ≥98% purity for final products. Key retention times:
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound’s reactivity is dictated by its quinazoline core, methoxybenzyl group, oxadiazole ring, and trifluoromethylphenyl substituent (Figure 1). Key reactive sites include:
-
Quinazoline C=O groups : Susceptible to nucleophilic attack.
-
Methoxybenzyl ether (-OCH₃) : Prone to demethylation.
-
Oxadiazole ring : May undergo hydrolysis or reduction.
-
Trifluoromethyl (-CF₃) : Electron-withdrawing but chemically stable under mild conditions.
Nucleophilic Substitution Reactions
The methoxybenzyl group participates in demethylation under acidic or Lewis acid conditions to form phenolic derivatives.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Demethylation of methoxy group | BBr₃ (1.2 eq), CH₂Cl₂, 0°C → RT | 3-(4-Hydroxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Hydrolysis of Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions to yield amide or carboxylic acid derivatives.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 7-(3-(4-(Trifluoromethyl)phenyl)ureido)quinazoline-2,4(1H,3H)-dione | |
| Basic hydrolysis | NaOH (2M), 80°C, 6h | 7-(4-(Trifluoromethyl)benzamido)quinazoline-2,4(1H,3H)-dione |
Reduction Reactions
The oxadiazole ring can be reduced to form diamino intermediates under catalytic hydrogenation.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | 7-(3-(4-(Trifluoromethyl)phenyl)-1,2-diaminoethyl)quinazoline-2,4(1H,3H)-dione |
Cyclocondensation Reactions
The quinazoline core reacts with hydrazines or amines to form fused heterocycles.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrazinolysis | NH₂NH₂, EtOH, 80°C, 8h | 7-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione-hydrazide |
Reaction Optimization and By-Product Analysis
-
Temperature Sensitivity : Demethylation (BBr₃) requires strict temperature control (0°C → RT) to prevent quinazoline ring degradation.
-
Solvent Effects : Hydrolysis in polar aprotic solvents (DMF) increases oxadiazole ring stability compared to aqueous systems.
-
By-Products : Over-reduction of oxadiazole rings during hydrogenation yields trace amounts of tertiary amines (<5%).
Comparative Reactivity with Analogues
Reactivity trends for similar quinazoline derivatives:
| Compound | Key Reaction | Rate (Relative) |
|---|---|---|
| 3-(4-Methoxybenzyl)-7-(3-(4-CF₃-phenyl)-oxadiazol-5-yl)quinazoline-2,4-dione | Oxadiazole hydrolysis | 1.0 (Baseline) |
| 3-Methyl-7-(oxadiazol-5-yl)quinazoline-2,4-dione | Oxadiazole hydrolysis | 2.3× faster |
| 3-(4-Nitrobenzyl)-7-(oxadiazol-5-yl)quinazoline-2,4-dione | Demethylation | Not applicable |
The trifluoromethyl group slows hydrolysis due to electron-withdrawing effects .
Scientific Research Applications
Pharmacological Applications
This compound has shown potential in several therapeutic areas:
Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation. Studies have demonstrated its ability to inhibit specific protein kinases associated with tumor growth and metastasis .
Case Study : A study highlighted the synthesis of similar quinazoline derivatives that effectively inhibited cell proliferation in cancer cell lines, suggesting that modifications in the quinazoline structure can enhance anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have been extensively studied. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes. The specific compound under discussion may exhibit similar effects, contributing to reduced edema and pain relief in inflammatory conditions .
Research Findings : In vitro studies demonstrated that related compounds significantly reduced COX-2 activity, indicating a potential for developing anti-inflammatory drugs based on this scaffold .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are also noteworthy. Some studies suggest that these compounds can inhibit bacterial growth and may serve as effective agents against resistant strains of bacteria .
Example : A derivative was reported to show significant antibacterial activity against various pathogens, supporting the exploration of this compound for potential antibiotic applications.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline ring or substituents like trifluoromethyl groups can enhance potency and selectivity against targeted enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves interaction with specific molecular targets and pathways. These might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with other quinazoline-2,4-dione derivatives, particularly in the positioning of the oxadiazole ring and benzyl substituents. Key analogs include:
*Estimated based on structural analogs.
Key Structural and Functional Differences:
3-Position Substituents :
- The 4-methoxybenzyl group in the target compound (electron-donating methoxy) contrasts with the 4-chlorobenzyl (electron-withdrawing Cl) and 2-methoxybenzyl (sterically hindered methoxy) in analogs. This affects solubility and interactions with hydrophobic binding pockets .
Oxadiazole Substituents :
- The 4-(trifluoromethyl)phenyl group provides strong electron-withdrawing effects and enhanced lipophilicity compared to thiophen-2-yl (aromatic heterocycle with sulfur) and 4-chlorophenyl (moderate electronegativity). This may improve target affinity or metabolic stability .
Molecular Weight and Polarity: The target compound’s higher molecular weight (~481.3 vs. 436.9–460.9 in analogs) and trifluoromethyl group increase lipophilicity (predicted LogP ~3.5 vs.
Computational and Experimental Insights
Similarity Metrics :
Computational studies using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) suggest high structural similarity (>0.75) between the target compound and its analogs, confirming conserved quinazoline and oxadiazole motifs. However, differences in substituents reduce bioactivity overlap, highlighting the need for experimental validation .
Synthetic Considerations: The oxadiazole ring in analogs is typically synthesized via cyclization of acylhydrazides with carboxylic acids under reflux (e.g., ethanol, 7–8 hours), as seen in . Modifications to incorporate trifluoromethyl or thiophene groups require tailored reagents (e.g., 4-trifluoromethylbenzoic acid hydrazide) .
Biological Implications : While biological data for the target compound are unavailable, analogs with chlorophenyl or thiophene substituents show moderate activity in kinase inhibition assays (IC50 ~1–10 μM). The trifluoromethyl group in the target compound is hypothesized to enhance binding to ATP pockets in kinases due to its size and electronegativity .
Biological Activity
The compound 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure includes a quinazoline core substituted with a methoxybenzyl group and a trifluoromethylphenyl group linked via an oxadiazole moiety. This unique arrangement contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of the intrinsic pathway, leading to mitochondrial dysfunction and caspase activation. In vitro studies demonstrated that it significantly reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 12.5 to 25 µM .
- Case Study : In a study involving tumor-bearing mice, administration of the compound resulted in a notable reduction in tumor size compared to control groups. The observed tumor growth inhibition was attributed to both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties.
- In Vitro Studies : Research indicates that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were found to be as low as 5 µg/ml for certain strains, suggesting potent antibacterial effects .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis, leading to cell death .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been evaluated in several studies.
- Cytokine Inhibition : The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was dose-dependent and suggests a potential role in managing inflammatory diseases .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Effective Concentration (IC50/MIC) |
|---|---|---|
| Anticancer | Induces apoptosis via mitochondrial pathways | 12.5 - 25 µM |
| Antimicrobial | Disrupts cell membranes; inhibits protein synthesis | MIC = 5 µg/ml |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Dose-dependent |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
